molecular formula C25H24 B12542787 1,7,7-Triphenylbicyclo[2.2.1]heptane CAS No. 656259-92-6

1,7,7-Triphenylbicyclo[2.2.1]heptane

Cat. No.: B12542787
CAS No.: 656259-92-6
M. Wt: 324.5 g/mol
InChI Key: RZQVEYDHPQDDOB-UHFFFAOYSA-N
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Description

1,7,7-Triphenylbicyclo[221]heptane is a unique organic compound characterized by its bicyclic structure with three phenyl groups attached

Preparation Methods

The synthesis of 1,7,7-Triphenylbicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1,7,7-Triphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.

Scientific Research Applications

1,7,7-Triphenylbicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a model compound in studying reaction mechanisms and stereochemistry due to its rigid bicyclic structure.

    Biology: Researchers explore its potential as a scaffold for designing biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It serves as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functionalizability.

Mechanism of Action

The mechanism by which 1,7,7-Triphenylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1,7,7-Triphenylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

    1,7,7-Trimethylbicyclo[2.2.1]heptane: This compound, also known as camphane, has three methyl groups instead of phenyl groups. It is used in the synthesis of fragrances and pharmaceuticals.

    1,7,7-Tribromobicyclo[2.2.1]heptane: This brominated derivative is used in organic synthesis as a reagent for introducing bromine atoms into other molecules.

The uniqueness of 1,7,7-Triphenylbicyclo[22

Properties

CAS No.

656259-92-6

Molecular Formula

C25H24

Molecular Weight

324.5 g/mol

IUPAC Name

1,7,7-triphenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C25H24/c1-4-10-20(11-5-1)24-18-16-23(17-19-24)25(24,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2

InChI Key

RZQVEYDHPQDDOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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